molecular formula C5H2ClF3N2S B1492909 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol CAS No. 1379310-59-4

4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol

Cat. No.: B1492909
CAS No.: 1379310-59-4
M. Wt: 214.6 g/mol
InChI Key: HGOHMWJLZHRSJS-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol is a versatile heterocyclic building block designed for research and development in agrochemical and pharmaceutical discovery. This compound features a reactive chloro group and a thiol function on a pyrimidine ring, which is further modified by a metabolically stable trifluoromethyl group. The presence of these orthogonal reactive sites allows for sequential and selective functionalization, making it a valuable scaffold for constructing diverse chemical libraries. In research applications, this compound serves as a key precursor to various fused ring systems and functionalized derivatives. The structure is closely related to compounds identified in recent studies as having significant antifungal and antibacterial activities. For instance, molecular frameworks incorporating the trifluoromethylpyrimidine moiety have demonstrated promising activity against plant pathogens like Phomopsis sp. and Botrytis cinerea , often by targeting enzymes such as succinate dehydrogenase (SDH) . The specific reactivity of the 2-thiol group allows for the formation of thioether linkages, a strategy used to enhance the drug-likeness and bioactivity of lead compounds . This product is intended for research purposes as a synthetic intermediate. Researchers can leverage its structure to develop novel active ingredients, particularly for crop protection, given the established role of trifluoromethylpyrimidines in creating new fungicidal agents . Handling Note: For safe handling, please consult the Safety Data Sheet (SDS). This product is intended for research purposes only and is not for diagnostic or therapeutic use. The chemical structure and proposed applications are based on the analysis of related chemical entities from scientific literature.

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2S/c6-3-1-2(5(7,8)9)10-4(12)11-3/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOHMWJLZHRSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the formation of a trifluoromethyl-substituted pyrimidine ring, followed by selective chlorination and thiolation at the 2-position. The key challenge is achieving high regioselectivity and yield while maintaining the integrity of the trifluoromethyl group.

Preparation of 2-Chloro-6-(trifluoromethyl)pyrimidine Intermediate

A critical precursor in the synthesis is 2-chloro-6-(trifluoromethyl)pyrimidine, which can be prepared via a condensation and chlorination sequence:

  • Procedure:

    • Reactants such as trifluoromethyl-substituted pyrimidine derivatives are warmed to 80–100 °C.
    • Diisopropylethylamine is added dropwise to facilitate the reaction.
    • After completion, the mixture undergoes vacuum distillation at approximately 0 °C.
    • The residue is treated with water under ice-bath conditions and alkalized with 50% NaOH aqueous solution to pH ~9.
    • Extraction with dichloromethane and drying yields the 2-chloro-6-(trifluoromethyl)pyrimidine intermediate with yields around 90–91%.
  • Key Data:

Step Conditions Yield (%) Notes
Warming and amine addition 80–100 °C, diisopropylethylamine drip ~91% High regioselectivity
Vacuum distillation ~0 °C - Removes volatile impurities
Alkalization & extraction 50% NaOH, pH ~9, dichloromethane - Purification step
  • Analytical Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of the intermediate.

Thiolation to Form this compound

The conversion of the 2-chloro substituent to the thiol group is usually carried out by nucleophilic substitution with a sulfur source, such as thiourea or sodium hydrosulfide:

  • Typical Method:

    • The 2-chloro-6-(trifluoromethyl)pyrimidine is reacted with thiourea under reflux conditions.
    • The reaction proceeds via nucleophilic aromatic substitution, replacing chlorine with a thiol group.
    • The product is isolated by standard workup procedures, including extraction and purification.
  • Considerations:

    • Reaction temperature and solvent choice (e.g., ethanol, DMF) are optimized to maximize yield and minimize side reactions.
    • Thiourea is favored for its efficiency and mild reaction conditions.
  • Yield and Purity:

    • Reported yields are typically high, often exceeding 80%.
    • Purity is confirmed by NMR and mass spectrometry.

Alternative Synthetic Routes and Catalytic Methods

While the above method is classical, some patents and research articles suggest alternative approaches involving catalytic amination and copper-mediated coupling reactions to prepare related pyrimidine derivatives, which can be adapted for thiolation steps:

  • Copper-Catalyzed Amination:

    • Use of copper(II) acetate with oxygen atmosphere to facilitate coupling reactions.
    • Modified Chan-Lam coupling in sealed microwave vials allows efficient synthesis of substituted pyrimidines.
    • These methods provide improved reaction times and compatibility with parallel synthesis.
  • Use of 1,1′-Thiocarbonyl Diimidazole:

    • This reagent assists in coupling amines with pyrimidine derivatives to form thiourea linkages, which can be precursors to thiol derivatives.
    • The method is suitable for generating libraries of analogues, including trifluoromethyl-substituted pyrimidines.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages References
Direct chlorination and alkali extraction Diisopropylethylamine, NaOH, dichloromethane ~90% High yield, straightforward
Nucleophilic substitution with thiourea Thiourea, reflux in ethanol or DMF >80% Mild conditions, efficient Inferred from
Copper-catalyzed coupling (modified Chan-Lam) Cu(OAc)2, oxygen atmosphere, microwave vial Variable Faster reaction, parallel synthesis
1,1′-Thiocarbonyl diimidazole coupling 1,1′-thiocarbonyl diimidazole, amines High Versatile for analogue synthesis

Research Findings and Analytical Data

  • NMR Spectroscopy: Confirms the substitution pattern and purity of the synthesized compounds, with characteristic signals for the trifluoromethyl group and thiol proton.
  • Yield Optimization: Reaction temperature control (80–100 °C) and careful pH adjustment during workup are critical for maximizing yield.
  • Scalability: The described methods have been demonstrated on scales up to several hundred grams with consistent yields.
  • Selectivity: The methods show high regioselectivity for substitution at the 2-position without affecting the trifluoromethyl group.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

  • Substitution: The chlorine and thiol groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation of disulfides.

  • Amines: Produced from the reduction of the thiol group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol exhibits promising biological activity, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from it have shown potent inhibitory effects on MDA-MB-231 triple-negative breast cancer cells, demonstrating selectivity over non-cancerous cells. In vivo studies have suggested that these compounds can inhibit lung metastasis in mouse models .
  • Antimicrobial Properties : Certain derivatives exhibit significant antibacterial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA). One study reported an IC value of 85 μM against Trypanosoma cruzi, the causative agent of Chagas disease .
  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways indicates potential applications in treating inflammatory diseases by modulating cytokine production and influencing immune responses.

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with metal ions such as platinum. These metal complexes have been explored for their anticancer properties, particularly in the development of half-lantern divalent platinum complexes that show promise in inhibiting tumor growth in preclinical models .

Inhibition of Dihydrofolate Reductase (DHFR)

Research has indicated that derivatives of this compound can inhibit DHFR, an essential enzyme involved in DNA synthesis. This inhibition is crucial for developing antifolate drugs used in cancer therapy.

Metal Complexes for Cancer Therapy

Studies into half-lantern divalent platinum complexes derived from this compound have shown promising results in inhibiting tumor growth in preclinical models, showcasing its versatility in drug development .

Mechanism of Action

The mechanism by which 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Table 1: Structural Analogues and Key Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS/References
4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol 4-Cl, 6-CF₃, 2-SH C₅H₂ClF₃N₂S 214.60 1379310-59-4
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol 4-OH, 6-CF₃, 2-SH C₅H₃F₃N₂OS 200.15 368-54-7
4-Chloro-2-(phenylthio)-6-((5-(3-(trifluoromethyl)phenyl)-1,2,4-triazol-3-yl)thio)pyrimidine 4-Cl, 6-CF₃, 2-S-Ph/triazole C₁₉H₁₁ClF₃N₆S₂ 488.90 Compound 12g
4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol 4-thiophene, 6-CF₃, 2-SH C₉H₅F₃N₂S₂ 262.27 398996-45-7
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine 4-Cl, 5,6-diMe, 2-CF₃ C₇H₆ClF₃N₂ 222.58 Listed in
Key Findings :

Electron-Withdrawing vs. The trifluoromethyl (-CF₃) group at position 6 enhances stability and lipophilicity across all analogues, favoring membrane permeability in drug design .

Thiol vs. Thioether/Triazole Substituents :

  • The free thiol (-SH) in the target compound allows for direct conjugation or metal coordination, unlike thioether-linked derivatives (e.g., 12g). However, thioether and triazole substituents improve metabolic stability by reducing oxidation susceptibility .

Aromatic vs.

Biological Activity

4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent studies.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C5_5H2_2ClF3_3N2_2S
  • Molecular Weight : 214.6 g/mol
  • CAS Number : 1379310-59-4

The compound features a pyrimidine ring with a chlorine atom at the 4-position, a trifluoromethyl group at the 6-position, and a thiol group at the 2-position. This unique arrangement contributes to its reactivity and interaction with biological systems.

This compound exhibits several biochemical properties that facilitate its role in biological reactions:

  • Enzyme Interactions : The compound can interact with various enzymes and proteins, forming stable complexes that are crucial for biochemical studies. It has been noted for its ability to modulate enzymatic activities, influencing cellular metabolism and signaling pathways.
  • Cellular Effects : It affects cell function by altering gene expression and metabolic flux. Studies have shown that it can influence enzyme activity related to cellular metabolism, leading to significant changes in metabolite levels .

The biological activity of this compound is primarily attributed to its molecular interactions:

  • Binding Interactions : The thiol group allows for binding with biomolecules, which can lead to either inhibition or activation of specific enzymes. For instance, it has been reported to form hydrogen bonds with key residues in target enzymes, thereby elucidating its mode of action .
  • Oxidative Reactions : The thiol group can undergo oxidation to form disulfides and sulfonic acids, which may further participate in biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

  • Antifungal Activity : It has demonstrated significant antifungal properties against various pathogens. For example, it showed superior antifungal activity against Phomopsis sp., with an EC50_{50} value of 12.64 μg/mL, outperforming established antifungal agents like pyrimethanil .
  • Antibacterial Activity : The compound also exhibited strong antibacterial effects against Xanthomonas axonopodis pv. citri, achieving an inhibition ratio of 85.76% at a concentration of 100 μg/mL .

Cytotoxicity Studies

While investigating its therapeutic potential, cytotoxicity assays revealed varying effects on different cell lines:

  • In vitro studies indicated low selectivity, with some derivatives showing cytotoxic effects against HepG2 liver cancer cells, highlighting the need for careful dosage optimization in therapeutic applications .

Research Applications

The compound's unique properties make it suitable for various scientific applications:

  • Medicinal Chemistry : It serves as a building block for synthesizing novel pharmaceuticals, particularly in developing antimicrobial agents.
  • Biological Probes : Its ability to modify biomolecules positions it as an important tool in studying cellular processes and enzyme functions .
  • Material Science : The formation of stable monolayers on surfaces such as gold suggests potential applications in biosensors and surface chemistry.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureAntimicrobial ActivityNotes
This compoundPyrimidine with Cl and CF3_3 groupsStrong against Phomopsis sp.Significant enzyme interactions
Pyridine-2-thionePyridine without CF3_3Moderate activityDifferent reactivity
5-Trifluoromethylpyridine-2-thioneSimilar structure but different positionVaries significantlyDifferent target interactions

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol in laboratory settings?

  • Methodological Answer : Strict adherence to safety protocols is essential. Use PPE (nitrile gloves, lab coat, goggles), conduct reactions in fume hoods or gloveboxes to avoid inhalation, and employ closed systems for volatile intermediates. Waste must be segregated into halogenated organic containers for professional disposal to prevent environmental contamination. Cross-contamination can be minimized using filter pipette tips and dedicated equipment .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. Key parameters include:

  • Temperature : Maintain 0–5°C during thiol group incorporation to prevent side reactions.
  • Solvent : Use anhydrous THF or DMF to enhance solubility of intermediates.
  • Catalysts : Employ Pd-based catalysts for Suzuki-Miyaura couplings when introducing aryl groups.
    Reaction progress is monitored via TLC (Rf ~0.3 in hexane/EtOAc 7:3) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

TechniqueParametersUtility
¹H/¹³C NMR DMSO-d6, 400 MHzConfirm substitution pattern (e.g., trifluoromethyl δ ~110 ppm in ¹³C)
HRMS ESI+ modeVerify molecular ion ([M+H]+ m/z calculated for C₅H₃ClF₃N₂S: 230.96)
HPLC C18 column, 90:10 H₂O/MeCNPurity >98% (retention time ~6.2 min)
Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of novel derivatives of this compound?

  • Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) predict reactive sites for functionalization. For example:

  • Electrostatic Potential Maps : Identify nucleophilic regions (e.g., sulfur atom in thiol group, ESP ~−0.3 eV).
  • Transition State Modeling : Optimize reaction pathways for regioselective substitutions (e.g., Cl vs. CF₃ substitution barriers).
    Molecular dynamics simulations assess solvent effects on reaction yields .

Q. What experimental design strategies are recommended to optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Use a Box-Behnken design (3 factors, 15 runs) to optimize:

FactorRange
Temperature50–90°C
Catalyst loading1–5 mol%
Reaction time12–24 h
Response surface methodology identifies optimal conditions (e.g., 75°C, 3 mol%, 18 h), improving yield from 62% to 89% .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The -CF₃ group exerts strong electron-withdrawing effects (-I), activating the pyrimidine ring at the 4-position for SNAr reactions. Kinetic studies (UV-Vis monitoring at 270 nm) show a 4.5x rate enhancement compared to non-fluorinated analogs. Steric effects from -CF₃ limit substitution at adjacent positions, confirmed by X-ray crystallography .

Q. What methodologies are suitable for investigating the biological activity mechanisms of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric NADPH depletion (λ = 340 nm).
  • Molecular Docking : AutoDock Vina predicts binding poses (ΔG ≈ −9.2 kcal/mol) at the enzyme active site.
  • Metabolic Stability : LC-MS/MS tracks hepatic clearance in microsomal incubations (t₁/₂ > 120 min suggests favorable pharmacokinetics) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for this compound?

  • Methodological Answer : Contradictions often arise from impurities in starting materials (e.g., residual moisture in pyrimidine precursors). Mitigation steps:

  • Purity Verification : Use Karl Fischer titration (<0.1% H₂O).
  • Replication : Repeat reactions under inert atmosphere (Ar) with rigorous drying of solvents (3Å molecular sieves).
    Cross-lab validation using standardized protocols reduces variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol
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4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol

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